Disperse Red 1 acrylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Photonic and Optical Materials

Disperse Red 1 acrylate's light absorption properties make it valuable in the development of photonic and optical materials. It can be used as a gold standard for surface relief gratings (SRGs), which are microscopic patterns on a surface that manipulate light. These gratings find applications in various fields, including lasers, sensors, and optical communication. Source: Sigma-Aldrich:

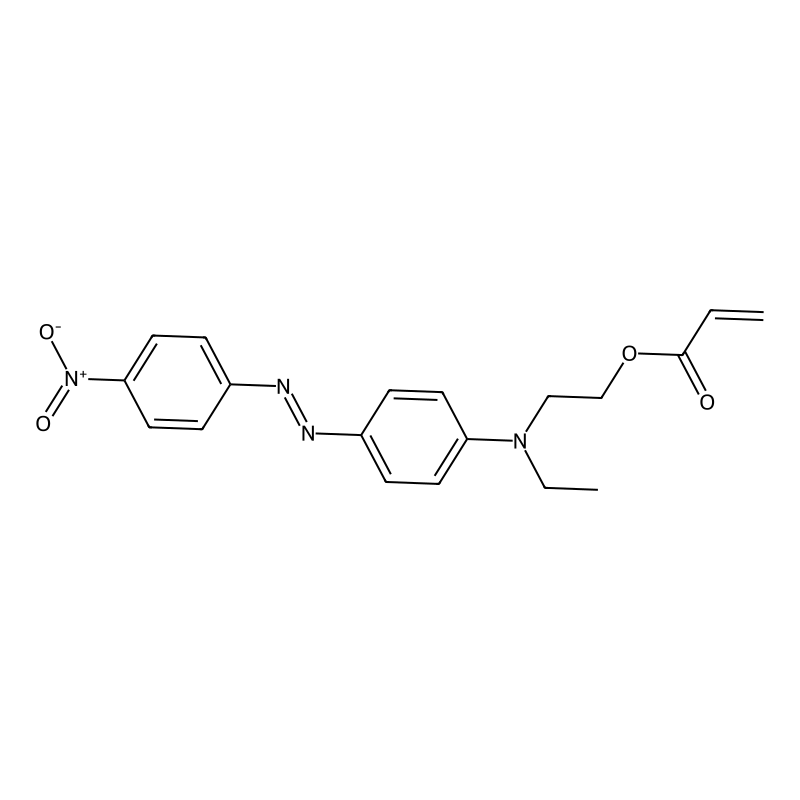

Disperse Red 1 acrylate, with the chemical formula C19H20N4O4 and a molecular weight of 368.39 g/mol, is an azo dye that exhibits a vibrant red color. This compound is recognized for its utility in various fields, including photonics, optical materials, and textile applications. Its structure features an acrylate group, which enables it to participate in polymerization reactions, enhancing its versatility in material science and engineering .

- Esterification: The primary synthesis method involves the esterification of Disperse Red 1 with acrylic acid, often using catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .

- Polymerization: The acrylate group allows for radical polymerization, enabling the formation of polymers that incorporate Disperse Red 1 acrylate as a chromophore. This property is crucial for developing photonic materials .

- Photoisomerization: Upon exposure to light, Disperse Red 1 acrylate can undergo trans–cis isomerization, affecting its optical properties and solubility characteristics .

The biological activity of Disperse Red 1 acrylate is an area of ongoing research. Preliminary studies indicate that:

- Cellular Effects: The compound has been shown to interact with biomolecules and can cause observable changes in coloration upon heating or illumination, suggesting potential applications in biosensors and imaging agents .

- Toxicity: Safety data indicates that Disperse Red 1 acrylate may cause skin irritation upon contact, necessitating careful handling in laboratory settings .

The synthesis of Disperse Red 1 acrylate typically involves the following steps:

- Esterification Reaction: Combine Disperse Red 1 with acrylic acid in the presence of a catalyst.

- Reflux Conditions: Heat the mixture under reflux to facilitate the reaction.

- Purification: Purify the resulting compound through recrystallization or chromatography techniques to ensure high purity and yield .

In industrial settings, continuous flow reactors are often employed to optimize production efficiency and scalability.

Disperse Red 1 acrylate finds applications across several domains:

- Textile Industry: It is widely used in textile printing due to its vibrant color and stability under various conditions .

- Photonics: As a chromophore, it plays a significant role in nonlinear optical materials and photorefractive devices .

- Biomedical Research: The compound is being explored for use in drug delivery systems and photodynamic therapy due to its photo-responsive properties .

Research into the interactions of Disperse Red 1 acrylate focuses on its behavior under various environmental conditions:

- Light Exposure: Studies have demonstrated that light exposure can induce significant changes in solubility and color properties, which can be harnessed for dynamic applications in materials science .

- Biomolecular Interactions: The compound's ability to interact with biological molecules suggests potential uses in biosensing technologies .

Disperse Red 1 acrylate shares structural similarities with other azo dyes but is unique due to its acrylate functionality. Here are some comparable compounds:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Disperse Red 1 | Parent compound without acrylate group | Lacks polymerization capability |

| Disperse Orange 3 | Similar azo structure | Different substituents affecting color properties |

| Disperse Red 13 | Azo dye with structural variations | Variations in substituents lead to different applications |

Disperse Red 1 acrylate's unique property of undergoing polymerization sets it apart from its analogs, making it particularly valuable for advanced material development in photonics and coatings .

The development of DR1A is rooted in the 19th-century discovery of azo dyes, which revolutionized synthetic colorants. Martius and Lightfoot’s 1863 identification of diazonium coupling reactions laid the groundwork for Bismarck brown, the first commercial azo dye. By the 1980s, advancements in polymer science drove the functionalization of azo dyes with reactive groups like acrylates to enhance material compatibility.

Key Milestones:

- 1980s: Introduction of acrylate-functionalized azo dyes for photoresponsive polymers.

- 2009: Demonstration of DR1A’s role in plasmon-enhanced second harmonic generation, validating its nonlinear optical potential.

- 2022: Utilization in biomimetic contractile units for artificial muscle prototypes.

Structural Significance in Photoresponsive Material Design

DR1A’s molecular architecture combines three critical elements:

This design allows DR1A-doped polymers to exhibit reversible refractive index changes ($$ \Delta n \approx 0.012 $$) and birefringence under polarized light, critical for holographic data storage.

Research Motivations: Bridging Organic Chemistry and Materials Science

DR1A addresses two interdisciplinary challenges:

- Molecular Engineering: Optimizing azo dye photostability while enabling covalent bonding to polymer backbones.

- Device Integration: Translating nanoscale photoisomerization into macroscale mechanical responses (e.g., light-driven actuators).

Recent studies demonstrate DR1A’s utility in:

Monomer Preparation and Functionalization Pathways

Disperse Red 1 acrylate represents a specialized azobenzene-containing monomer with the chemical formula C19H20N4O4 and molecular weight of 368.39 g/mol [1] [3]. The monomer preparation involves sophisticated synthetic routes that enable the incorporation of both photoresponsive azobenzene functionality and polymerizable acrylate groups [2] [3].

The primary synthesis pathway involves the esterification of Disperse Red 1 with acrylic acid under controlled conditions . This reaction typically employs catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process . The reaction is carried out under reflux conditions, with the product subsequently purified through recrystallization techniques . The synthesis requires precise temperature control and careful monitoring to prevent unwanted side reactions that could compromise the azobenzene chromophore integrity .

Alternative functionalization pathways have been developed utilizing thiol-Michael addition reactions for pre-functionalization of multifunctional acrylate monomers [11]. This approach involves reacting pentaerythritol tetraacrylate with various thiols in a 1:1 molar ratio, ensuring an average of three acrylates per monomer molecule for effective crosslinking [11]. The thiol-Michael reaction demonstrates quantitative conversion within nuclear magnetic resonance detection limits due to its inherent efficiency and the excess acrylate concentration that biases the reaction toward complete thiol consumption [11].

The monomer structure features an azobenzene group linked to an acrylate moiety via an ethyl spacer, which allows the polymer to exhibit both photoresponsive behavior and crosslinking capabilities [4]. The presence of the nitro group on the azobenzene chromophore contributes to the compound's optical properties, with maximum absorption at 492 nanometers [1]. Industrial production methods utilize continuous flow reactors to optimize production efficiency and scalability .

Table 1: Physical Properties of Disperse Red 1 Acrylate

| Property | Value | Notes |

|---|---|---|

| Molecular Weight | 368.39 g/mol | Monomer unit [1] [3] |

| Melting Point | 85-104°C (decomposition) | Literature value [1] |

| Maximum Absorption | 492 nm | Characteristic wavelength [1] |

| Solubility | Soluble in chloroform | Insoluble in water [4] |

| Glass Transition Temperature | ~79°C | Onset temperature [4] |

Free Radical Polymerization Approaches

Free radical polymerization of Disperse Red 1 acrylate presents unique challenges due to the presence of the azobenzene chromophore, which can interfere with conventional radical polymerization mechanisms [29]. The azo group promotes radical transfer reactions associated with hydrazyl radical formation, limiting the achievable molecular weights and control over polymerization [29] [15].

Traditional free radical polymerization of azobenzene acrylates and methacrylates has been conducted using conventional thermal initiators such as azobisisobutyronitrile in dry organic solvents including dimethylformamide, tetrahydrofuran, or dioxane [29]. However, these conventional approaches result in uncontrolled molecular weights and broad molecular weight distributions due to the radical transfer reactions promoted by the azo functionality [29].

The kinetics of free radical polymerization follow established mechanisms for acrylate monomers, involving initiation, propagation, and termination steps [14]. The propagation rate coefficient for acrylate monomers increases with increasing length of the ester side chain, though the effect is relatively modest [14]. The polymerization can experience complications from backbiting reactions that form midchain radicals, particularly at elevated temperatures [14].

Table 2: Free Radical Polymerization Parameters

| Parameter | Typical Range | Conditions |

|---|---|---|

| Temperature | 60-80°C | Thermal initiation [14] [29] |

| Initiator Concentration | 0.5-2.0 wt% | Azobisisobutyronitrile [29] |

| Solvent | Dimethylformamide/Tetrahydrofuran | Dry conditions [29] |

| Conversion | 40-80% | Extended reaction times [16] |

| Molecular Weight | <10 kDa | Limited by transfer reactions [16] |

The copolymerization behavior of Disperse Red 1 acrylate with conventional monomers such as methyl methacrylate has been extensively studied [15]. Real-time visible and infrared spectroscopy analyses reveal distinct photoisomerization mechanisms during orientation and relaxation periods [15]. The thermal cis-trans back-relaxation and angular redistribution processes can be monitored separately, providing insights into chromophore-matrix interactions [15].

Controlled Polymerization Techniques for Tailored Architectures

Controlled radical polymerization techniques have emerged as superior methods for synthesizing well-defined Disperse Red 1 acrylate polymers with predetermined molecular weights and narrow molecular weight distributions [16] [17] [18]. These approaches enable the preparation of complex polymer architectures while maintaining the photoresponsive properties of the azobenzene chromophore [16] [22].

Atom Transfer Radical Polymerization represents one of the most extensively studied controlled polymerization methods for azobenzene-containing monomers [17] [18] [19]. The technique employs transition metal complexes, typically copper-based catalysts with ligands such as pentamethyldiethylenetriamine or bipyridine, to mediate the polymerization through reversible activation-deactivation cycles [17] [18]. However, azobenzene monomers can complex with copper-based catalysts, leading to reduced control compared to conventional monomers .

Successful Atom Transfer Radical Polymerization of azobenzene methacrylates has been achieved using copper bromide and pentamethyldiethylenetriamine catalytic systems [16]. The optimized conditions allow for the synthesis of polymers with narrow molecular weight distributions (dispersity ≤ 1.35) and average molecular weights ranging from 2.6 to 14.3 kilodaltons [16]. The polymerization time is significantly reduced compared to earlier reports while maintaining good control over the molecular weight distribution [16].

Table 3: Controlled Polymerization Performance Comparison

| Technique | Dispersity (Đ) | Disperse Red 1 Acrylate Loading Limit | Rate Control |

|---|---|---|---|

| Atom Transfer Radical Polymerization | 1.4-1.7 | ≤25 wt% | Moderate |

| Reversible Addition-Fragmentation Transfer | 1.1-1.3 | ≤35 wt% | Excellent |

| Conventional Free Radical | >2.0 | No limit | Poor [29] |

Reversible Addition-Fragmentation Transfer polymerization offers advantages for azobenzene-containing monomers due to its tolerance of functional groups and compatibility with various reaction conditions [20] [21]. The technique utilizes thiocarbonylthio compounds as chain transfer agents to mediate polymerization through reversible addition-fragmentation processes [20] [21]. This method demonstrates superior control for methyl methacrylate and Disperse Red 1 acrylate copolymerization, achieving dispersities of 1.2 compared to 1.5 for Atom Transfer Radical Polymerization .

The photoisomerization behavior of azobenzene groups in synthesized polymers has been characterized using ultraviolet-visible and nuclear magnetic resonance spectroscopy [16] [31]. Theoretical ultraviolet-visible spectra obtained from quantum mechanical calculations using time-dependent density functional theory show excellent agreement with experimental results [16]. The photoisomerization process is reversible, with irradiation-assisted spectroscopic measurements confirming the ability to switch between trans and cis configurations [16] [31].

Challenges in Scalability and Purity Optimization

The transition from laboratory-scale synthesis to industrial production of Disperse Red 1 acrylate presents significant technical and economic challenges that must be addressed to ensure commercial viability [40] [41] [42]. These challenges encompass reaction control, equipment design, quality assurance, and economic considerations that become increasingly complex at larger scales [40] [41].

Scale-up of polymerization processes involving azobenzene-containing monomers requires careful attention to heat and mass transfer limitations [41] [43]. The exothermic nature of polymerization reactions can lead to dangerous temperature increases if not properly controlled, particularly as reactor volumes increase [40] [41]. The viscosity changes during polymerization significantly impact mixing efficiency and heat transfer coefficients, creating potential hotspots that can degrade the azobenzene chromophore [41] [43].

Temperature and pressure control become increasingly challenging in large-scale operations, with deviations potentially leading to incomplete reactions or undesired by-products [40]. The sensitivity of azobenzene chromophores to thermal degradation requires precise temperature management throughout the polymerization process [40]. Industrial-scale equipment must be designed to handle the specific requirements of azobenzene polymerization while ensuring consistent product quality [40] [41].

Purity optimization represents a critical aspect of Disperse Red 1 acrylate production, as even trace impurities can significantly affect polymerization kinetics and final polymer properties [40] [49]. Monomer purification techniques must remove inhibitors such as monomethyl ether of hydroquinone while preventing moisture contamination [49]. Column chromatography using aluminum oxide and potassium carbonate has been demonstrated as an effective, safe, and cost-efficient method for acrylate monomer purification [49].

Table 4: Scalability Challenges and Mitigation Strategies

| Challenge | Impact | Mitigation Strategy |

|---|---|---|

| Heat Transfer | Temperature gradients, chromophore degradation | Enhanced mixing, improved reactor design [41] [43] |

| Viscosity Increase | Poor mixing, mass transfer limitations | Optimized agitation systems [41] [43] |

| Quality Control | Batch-to-batch variability | In-line analytical monitoring [41] [50] |

| Purity Requirements | Contamination effects on polymerization | Advanced purification techniques [49] [52] |

The economic factors associated with large-scale production include the cost of specialized monomers, catalysts, and purification processes [40] [42]. The fluctuating costs of raw materials and the energy-intensive nature of controlled polymerization techniques impact the overall economic feasibility [40]. Optimization of energy consumption and waste management becomes crucial for sustainable and cost-effective production [40] [46].

Quality control systems must be implemented throughout the production process to ensure consistent polymer properties [50] [53]. In-line testing capabilities using sensors and inferential control systems can monitor critical process variables such as temperature, pressure, and flow rates [50]. End-of-line testing includes comprehensive characterization of molecular weight distribution, thermal properties, and photoisomerization behavior [50] [53].

The azobenzene chromophore in Disperse Red 1 acrylate undergoes reversible photoisomerization between the thermodynamically stable trans configuration and the metastable cis configuration. This fundamental photochemical process forms the foundation of the compound's photoresponsive behavior and enables its application in advanced optical materials [1] [2].

Photoisomerization Mechanisms

The trans-cis isomerization of azobenzene derivatives proceeds through multiple mechanistic pathways, each characterized by distinct energy barriers and transition states. Four primary mechanisms have been identified for azobenzene photoisomerization: rotation mechanism involving 180° rotation around the N=N double bond, inversion mechanism proceeding via a dipolar transition state, concerted inversion generating a linear transition state, and inversion-assisted rotation combining elements of both pathways [1].

For Disperse Red 1 acrylate, the push-pull electronic structure created by the electron-donating diethylamino group and electron-accepting nitro group significantly influences the isomerization pathway. In polar solvents, the rotation mechanism predominates due to the stabilization of the polar transition state, while in nonpolar environments, the inversion mechanism becomes more favorable [1] [3]. The lowest energy transition state for the rotation mechanism occurs at approximately 60° of CNNC torsion from the trans isomer, requiring an activation energy of only 2 kcal/mol in the S1 excited state [3].

Kinetic Parameters and Thermal Relaxation

The photoisomerization kinetics of Disperse Red 1 acrylate exhibit characteristic timescales that depend on the specific process and environmental conditions. The forward trans-cis photoisomerization occurs on the picosecond timescale upon UV irradiation at 365 nm, while the thermal cis-trans relaxation proceeds significantly slower with half-lives of 4.2 hours at 25°C and 38 minutes at 60°C [4] [5]. This thermal relaxation follows first-order kinetics in most polymer environments, though deviations occur in glassy matrices where strained conformations lead to accelerated relaxation rates [5] [6].

Detailed kinetic analysis reveals that the thermal cis-trans isomerization in polymer matrices exhibits at least two distinct processes: an anomalously fast component attributed to azobenzene groups trapped in strained conformations below the glass transition temperature, and a slower process following first-order kinetics. The fast component typically dominates the decay for the first few seconds and shows rate constants 10-60 times higher than the normal isomerization process [5] [6].

Spectroscopic Characteristics

The distinct electronic absorption spectra of trans and cis isomers enable precise monitoring of the isomerization process. Trans-Disperse Red 1 acrylate exhibits a strong π-π* absorption band at approximately 498 nm and a weaker n-π* transition around 450 nm. Upon photoisomerization to the cis form, the absorption maximum shifts to 456 nm with altered intensity patterns reflecting the changed molecular geometry [8]. The presence of isosbestic points during the isomerization process confirms clean conversion between the two isomeric forms without significant side reactions [4].

The absorption spectral changes correlate directly with the molecular geometry transformation: the trans isomer adopts a planar configuration with a length of approximately 10 Å, while the cis isomer exhibits a bent geometry with a reduced length of 5.5 Å and a dipole moment of 3.0 D [2]. This substantial conformational change drives the photomechanical effects observed in polymer networks containing Disperse Red 1 acrylate.

Light-Induced Conformational Changes in Polymer Matrices

The incorporation of Disperse Red 1 acrylate into polymer matrices creates complex photoresponsive systems where molecular-scale isomerization translates into macroscopic mechanical deformation. The light-induced conformational changes in these materials result from the cooperative interaction between the azobenzene chromophore dynamics and the polymer network structure [9] [10].

Polymer Network Deformation Mechanisms

Light-induced deformation in azobenzene-containing polymer networks operates through multiple interconnected mechanisms. The primary driving force originates from the anisotropic reorientation of azobenzene chromophores under polarized light illumination, which creates preferential molecular alignment perpendicular to the light polarization direction through the Weigert effect [9] [11]. This reorientation process involves repeated trans-cis-trans photoisomerization cycles that gradually build up molecular anisotropy in the polymer matrix.

The deformation behavior depends critically on the molecular architecture of the polymer network. For polymer systems with long flexible spacers between the azobenzene pendant groups and the main chain, the chromophores can reorient with minimal influence on the polymer backbone, leading to contraction in the light polarization direction. Conversely, systems with short rigid spacers exhibit stronger coupling between the azobenzene orientation and the polymer main chain, resulting in expansion along the polarization direction [9] [11].

Glass Transition Temperature Modulation

Recent investigations have revealed that Disperse Red 1 acrylate and related azobenzene derivatives can induce photoswitchable glass transition temperatures in crosslinked polymer networks. The trans-to-cis isomerization of azobenzene chromophores results in a measurable change in the glass transition temperature of the polymer matrix [10] [12]. This phenomenon occurs because the trans form of azobenzene contributes to the rigidity of the polymer network, while the bent cis form acts as a plasticizer, reducing the glass transition temperature.

For optimally designed systems, the glass transition temperature can be tuned to bracket room temperature, with the trans form exhibiting a glass transition above 25°C and the cis form below 25°C. This temperature crossover enables dramatic changes in the mechanical properties of the material upon photoisomerization, creating opportunities for enhanced photomechanical actuation [10] [12].

Cooperative Effects and Amplification

The effectiveness of light-induced conformational changes depends on cooperative effects within the polymer matrix. In liquid crystalline polymer networks, the orientational coupling between azobenzene chromophores and mesogenic units amplifies the photomechanical response. The trans-azobenzene isomers participate in liquid crystalline ordering, while the cis isomers disrupt this ordering through their bent geometry [13] [14].

The kinetics of these cooperative effects follow complex time-dependent behavior that can exhibit S-shaped deformation curves reflecting transitions between metastable orientational states. The appearance of two local minima in the free energy landscape creates bistable behavior where the system can switch between different ordered states under appropriate illumination conditions [13].

Dual Responsiveness: Synergistic Effects of Acrylate and Azo Groups

The unique architecture of Disperse Red 1 acrylate, combining the polymerizable acrylate functionality with the photoresponsive azobenzene chromophore, creates synergistic effects that enhance the overall photoresponsive behavior of the resulting materials. This dual functionality enables the formation of covalently crosslinked networks with permanent incorporation of the photoresponsive elements [15] [16].

Polymerization-Induced Ordering

The acrylate group in Disperse Red 1 acrylate participates in controlled radical polymerization reactions that can preserve and enhance the orientational order of the azobenzene chromophores. During polymerization, the azobenzene groups can align through π-π stacking interactions, creating locally ordered domains within the polymer matrix [15] . This pre-organization enhances the subsequent photoresponsive behavior by providing a more uniform starting configuration for photoisomerization.

The polymerization process itself can be tuned to optimize the photoresponsive properties. RAFT polymerization provides superior control over the molecular weight and dispersity compared to ATRP, enabling the incorporation of higher concentrations of Disperse Red 1 acrylate without compromising the polymerization control. The improved control translates to better reproducibility and enhanced photoresponsive performance .

Network Architecture Effects

The covalent incorporation of azobenzene chromophores through the acrylate functionality creates networks with fundamentally different properties compared to simple physical blends. The chemical attachment prevents chromophore migration and aggregation, ensuring long-term stability of the photoresponsive properties. Additionally, the covalent linkage enables efficient transmission of molecular-scale deformation to the macroscopic level through the polymer network [15] [16].

The network architecture can be further tuned through the use of crosslinking agents and the control of crosslinking density. Higher crosslinking densities generally lead to reduced chromophore mobility and slower photoisomerization rates, but provide greater mechanical stability and more efficient force transmission. The optimal balance depends on the specific application requirements [15].

Enhanced Mechanical Properties

The synergistic combination of acrylate polymerization and azobenzene photoresponsiveness creates materials with enhanced mechanical properties compared to conventional photoresponsive polymers. The covalent network structure provides good mechanical strength and dimensional stability, while the azobenzene chromophores enable rapid and reversible photoresponse [15] [16].

Supramolecular interactions between the azobenzene groups and other polymer components can further enhance the mechanical properties. Hydrogen bonding interactions, particularly in systems containing amino groups, create additional crosslinking points that improve the mechanical integrity while maintaining photoresponsive behavior. These interactions can be disrupted and reformed during the photoisomerization process, contributing to the overall mechanical response [15].

Kinetic and Thermodynamic Control of Photochemical Reactions

The photochemical behavior of Disperse Red 1 acrylate is governed by the interplay between kinetic and thermodynamic factors that determine the efficiency, selectivity, and reversibility of the photoisomerization process. Understanding these controlling factors is essential for optimizing the photoresponsive performance and designing materials with tailored properties [17] [18].

Kinetic Control Mechanisms

The photoisomerization of Disperse Red 1 acrylate operates under kinetic control, where the reaction pathway is determined by the relative activation energies of competing processes rather than the thermodynamic stability of the products. The kinetic control manifests in several key aspects of the photochemical behavior [17] [19].

The wavelength dependence of the photoisomerization demonstrates kinetic control, as different excitation wavelengths lead to different excited state populations and isomerization pathways. UV irradiation at 365 nm primarily excites the π-π* transition, leading to efficient trans-cis isomerization through the rotation mechanism. Visible light excitation at longer wavelengths accesses the n-π* transition, which follows different kinetic pathways with altered quantum yields [20] [21].

The intensity dependence of the photoisomerization also reflects kinetic control. At low light intensities, the trans-cis isomerization rate is proportional to the intensity, following first-order kinetics. However, at high intensities, saturation effects and competing processes modify the kinetic behavior, leading to non-linear intensity dependencies [22] [19].

Thermodynamic Considerations

While the photoisomerization process is kinetically controlled, thermodynamic factors play crucial roles in determining the equilibrium composition and the driving force for thermal relaxation. The trans isomer of Disperse Red 1 acrylate is thermodynamically more stable than the cis isomer by approximately 10-15 kcal/mol, providing the driving force for thermal cis-trans relaxation [23] [24].

The thermodynamic stability difference between isomers depends on the local environment within the polymer matrix. In polar environments, the dipolar cis isomer may be stabilized relative to the trans isomer, altering the equilibrium composition and thermal relaxation rates. This environment-dependent thermodynamic control enables tuning of the photoresponsive behavior through matrix selection [23] [25].

Temperature effects on the photoisomerization demonstrate the interplay between kinetic and thermodynamic control. Elevated temperatures accelerate the thermal cis-trans relaxation by providing thermal energy to overcome activation barriers, while simultaneously affecting the photoisomerization quantum yields through changes in the excited state dynamics [18] [23].

Quantum Yield Optimization

The quantum yield of photoisomerization represents a key parameter for optimizing the photoresponsive performance of Disperse Red 1 acrylate materials. The quantum yield depends on the competition between productive isomerization pathways and non-radiative decay processes, which can be controlled through molecular design and environmental manipulation [20] [21].

Solvent effects demonstrate the importance of environmental control over quantum yields. In polar solvents, the quantum yield for trans-cis isomerization typically increases due to stabilization of the polar transition state in the rotation mechanism. Conversely, in nonpolar solvents, the quantum yield may decrease as the inversion mechanism becomes more favorable [20] [21].

The polymer matrix environment provides additional opportunities for quantum yield optimization. Rigid matrices may reduce the quantum yield by restricting the molecular motion required for isomerization, while flexible matrices allow more efficient isomerization. The glass transition temperature of the matrix relative to the operating temperature provides a key parameter for controlling this balance [26] [27].

Recent studies have demonstrated that strong coupling between molecules and photons in optical cavities can enhance the photoisomerization quantum yield of azobenzene derivatives. This approach provides a new avenue for optimizing the photoresponsive behavior through control of the electromagnetic environment rather than chemical modification [28] [29].

Reaction Pathway Control

The control of photochemical reaction pathways in Disperse Red 1 acrylate systems involves manipulation of both the excitation conditions and the molecular environment. The choice of excitation wavelength determines which electronic transition is accessed, influencing the subsequent isomerization mechanism and efficiency.

Dual-wavelength excitation strategies have emerged as powerful approaches for enhancing the photomechanical response. Simultaneous irradiation with UV and visible light can lead to enhanced deformation through the creation of dynamic trans-cis-trans cycling that maintains a steady-state population of cis isomers while enabling continuous molecular reorientation.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Environmental Hazard